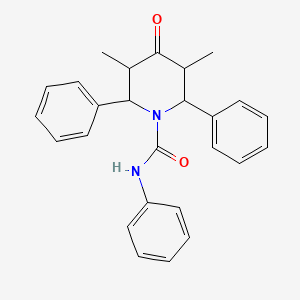
3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide is a complex organic compound with a piperidine core structure This compound is characterized by the presence of three phenyl groups and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using reagents such as carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
類似化合物との比較
Similar Compounds
3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid: This compound shares structural similarities with 3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide but has different functional groups.
3,5-dimethyl-1,2,4-oxadiazole: Another structurally related compound with distinct chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and the piperidine core
特性
CAS番号 |
143602-89-5 |
|---|---|
分子式 |
C26H26N2O2 |
分子量 |
398.5 g/mol |
IUPAC名 |
3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C26H26N2O2/c1-18-23(20-12-6-3-7-13-20)28(26(30)27-22-16-10-5-11-17-22)24(19(2)25(18)29)21-14-8-4-9-15-21/h3-19,23-24H,1-2H3,(H,27,30) |
InChIキー |
YRZXTCDYPQQQNC-UHFFFAOYSA-N |
正規SMILES |
CC1C(N(C(C(C1=O)C)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


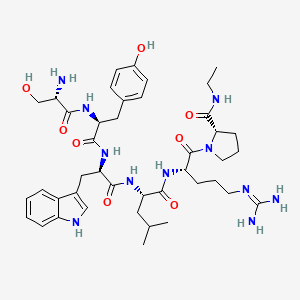
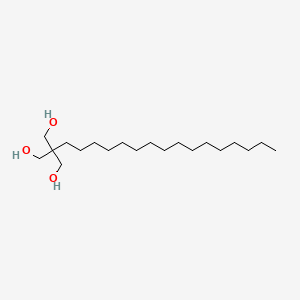
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
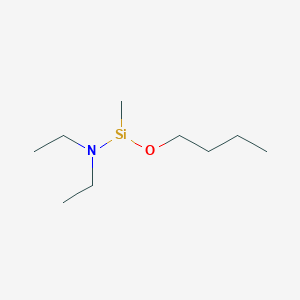

![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
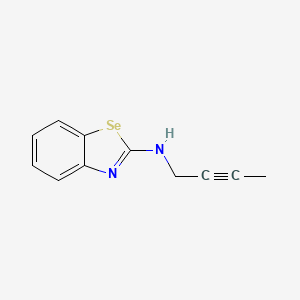

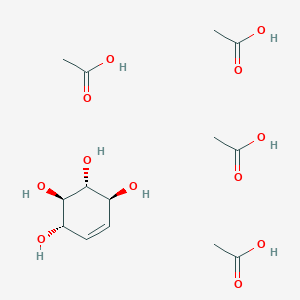
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)
